molecular formula C13H16O7 B133966 Benzyl Alcohol Glucuronide CAS No. 5285-02-9

Benzyl Alcohol Glucuronide

Cat. No.: B133966
CAS No.: 5285-02-9
M. Wt: 284.26 g/mol
InChI Key: UDTQUOJQGJBORK-XPORZQOISA-N
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Description

Benzyl Alcohol Glucuronide is a metabolite formed by the conjugation of benzyl alcohol with glucuronic acid. This compound is part of the glucuronidation process, a major phase II metabolic pathway in the liver, which helps in the detoxification and excretion of various endogenous and exogenous substances. The glucuronidation process increases the water solubility of hydrophobic compounds, facilitating their excretion through urine.

Mechanism of Action

Target of Action

Benzyl Alcohol Glucuronide is a glucuronide conjugate, which is a type of molecule that plays a significant role in the metabolism of various substances in the body. The primary targets of this compound are enzymes involved in metabolic processes, particularly those in the liver . These enzymes facilitate the conversion of the compound into its active form .

Mode of Action

This compound interacts with its targets by undergoing enzymatic reactions. The compound is metabolized by enzymes, leading to the release of the active drug. This process is known as bioactivation . The active drug then interacts with its specific targets, leading to the desired therapeutic effects .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolism of xenobiotics, or foreign substances, in the body. The compound undergoes glucuronidation, a major phase II metabolic pathway. This process involves the addition of a glucuronic acid group to the compound, increasing its water solubility and facilitating its excretion from the body .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is absorbed and distributed throughout the body. It is then metabolized primarily in the liver, where it undergoes glucuronidation . The resulting metabolites are more water-soluble, facilitating their elimination from the body through the urine .

Result of Action

The result of the action of this compound is the release of the active drug, which can exert its therapeutic effects. The specific effects depend on the nature of the active drug. For instance, in the context of antibody-drug conjugates (ADCs), the active drug can bind to specific targets on cancer cells, leading to their destruction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances can affect the activity of the enzymes involved in its metabolism. Additionally, factors such as pH and temperature can impact the stability of the compound . Understanding these influences is crucial for optimizing the use of the compound in therapeutic applications.

Biochemical Analysis

Biochemical Properties

Benzyl Alcohol Glucuronide interacts with various enzymes and proteins in the body. It is a product of the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to benzyl alcohol . The nature of these interactions is primarily enzymatic, with UGT recognizing benzyl alcohol as a substrate and adding a glucuronic acid moiety to form this compound .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in metabolism. As a glucuronide conjugate, it is involved in the detoxification of various substances, including drugs and endogenous compounds . It can influence cell function by participating in metabolic pathways that modify these substances, thereby affecting their activity within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its formation and degradation. It is formed when the enzyme UGT transfers a glucuronic acid moiety to benzyl alcohol . Once formed, this compound can be transported to various parts of the body for excretion .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are related to its stability and degradation. As a glucuronide conjugate, it is relatively stable under physiological conditions . It can be degraded back to its parent compound, benzyl alcohol, under certain conditions .

Dosage Effects in Animal Models

Benzyl alcohol, the parent compound of this compound, has been shown to cause hyperkinesia in cats and neurological symptoms in dogs at high doses .

Metabolic Pathways

This compound is involved in the glucuronidation pathway, a major phase II metabolic pathway in the body . This pathway involves the addition of a glucuronic acid moiety to various substances, thereby increasing their water solubility and facilitating their excretion from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues via various transport proteins. These include organic anion transporters (OATs and OATPs), which mediate the uptake of conjugates into the liver and kidney, and efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), which mediate the expulsion of conjugates into bile, urine, and the intestinal lumen .

Subcellular Localization

The enzymes involved in its formation and degradation, such as UGT, are typically localized in the endoplasmic reticulum of cells . Therefore, it is likely that this compound is also found in this subcellular compartment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl Alcohol Glucuronide can be synthesized through enzymatic or chemical methods. The enzymatic method involves the use of uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to benzyl alcohol. This reaction typically occurs under physiological conditions, such as pH 7.4 and 37°C.

Industrial Production Methods: In an industrial setting, the chemical synthesis of this compound can be achieved through the Koenigs-Knorr reaction. This method involves the reaction of benzyl alcohol with glucuronic acid derivatives, such as glucuronyl bromide, in the presence of a catalyst like silver carbonate. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form benzaldehyde glucuronide.

    Reduction: The compound can be reduced back to benzyl alcohol and glucuronic acid.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the glucuronic acid moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Benzaldehyde glucuronide.

    Reduction: Benzyl alcohol and glucuronic acid.

    Substitution: Various substituted glucuronides depending on the nucleophile used.

Scientific Research Applications

Benzyl Alcohol Glucuronide has several applications in scientific research:

    Chemistry: It is used as a model compound to study glucuronidation reactions and the metabolism of benzyl alcohol.

    Biology: The compound is used to investigate the role of glucuronidation in detoxification processes.

    Medicine: this compound is studied for its potential use in drug delivery systems, where glucuronidation can enhance the solubility and excretion of therapeutic agents.

    Industry: It is used in the development of analytical methods for the detection and quantification of glucuronides in biological samples.

Comparison with Similar Compounds

    Ethyl Glucuronide: Formed by the glucuronidation of ethanol.

    Methyl Glucuronide: Formed by the glucuronidation of methanol.

    Phenyl Glucuronide: Formed by the glucuronidation of phenol.

Comparison: Benzyl Alcohol Glucuronide is unique in its structure and properties compared to other glucuronides. While Ethyl Glucuronide and Methyl Glucuronide are formed from simple alcohols, this compound is derived from an aromatic alcohol, which imparts different chemical and physical properties. Phenyl Glucuronide, on the other hand, is formed from phenol, which lacks the methylene group present in benzyl alcohol. This structural difference affects the reactivity and solubility of the glucuronides.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phenylmethoxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O7/c14-8-9(15)11(12(17)18)20-13(10(8)16)19-6-7-4-2-1-3-5-7/h1-5,8-11,13-16H,6H2,(H,17,18)/t8-,9-,10+,11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTQUOJQGJBORK-XPORZQOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80430846
Record name Benzyl Alcohol Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80430846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5285-02-9
Record name Benzyl Alcohol Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80430846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Benzyl Alcohol Glucuronide in toxicological studies?

A: this compound (PBAG) serves as a valuable biomarker for exposure to certain insecticides, notably permethrin. [] This compound is a key metabolite of permethrin and its detection in urine can help assess the extent of human exposure. [] While the research doesn't directly investigate the compound's inherent toxicity, understanding its formation and excretion profile is crucial for evaluating the safety and potential health risks associated with permethrin exposure.

Q2: Can you elaborate on the analytical methods used to detect and quantify this compound in biological samples?

A: Researchers employed a combination of sophisticated techniques to identify and quantify PBAG. Accelerator mass spectrometry played a crucial role in the initial identification of permethrin metabolites, including PBAG. [] Subsequently, an immunoassay was specifically developed for PBAG, showcasing a limit of quantitation (LOQ) of 1 ng/mL in urine samples. [] This highlights the ability to sensitively and accurately measure PBAG levels, facilitating its use as a reliable biomarker in exposure assessments.

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